molecular formula C11H13NO2 B1589099 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one CAS No. 22246-71-5

8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one

Cat. No. B1589099
CAS RN: 22246-71-5
M. Wt: 191.23 g/mol
InChI Key: GPWGAOXFZLKGQY-UHFFFAOYSA-N
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Description

“8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one” is a chemical compound with the CAS Number: 22246-71-5 . It has a molecular weight of 191.23 and its IUPAC name is 8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one .


Molecular Structure Analysis

The linear formula of “8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one” is C11H13NO2 . The InChI key, which is a unique identifier for chemical substances, can be used to search for more information about the compound .


Physical And Chemical Properties Analysis

It’s recommended to store it in a normal temperature environment . The physical form of the compound is not specified in the retrieved data .

Scientific Research Applications

  • Therapeutic Importance of Synthetic Thiophene

    • Application : Thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Methods : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
    • Results : Thiophene moieties have been proven to be effectual drugs in present respective disease scenario .
  • Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

    • Application : This compound was synthesized and its cytotoxic activity was evaluated against three different human cancer cell lines .
    • Methods : The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation . Its cytotoxic activity was evaluated employing the XTT cell viability assay .
    • Results : The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .
  • Synthesis of Anti-depressant Molecules via Metal-Catalyzed Reactions
    • Application : This review examines the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Methods : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
  • Synthesis of Anti-depressant Molecules via Metal-Catalyzed Reactions
    • Application : This review examines the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Methods : The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Safety And Hazards

The safety information available indicates that the compound has an exclamation mark pictogram, and the signal word is "Warning" . The specific hazard statements and precautionary statements are not provided in the retrieved data . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-5-4-8-3-2-6-12-11(13)10(8)7-9/h4-5,7H,2-3,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGAOXFZLKGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460848
Record name 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one

CAS RN

22246-71-5
Record name 8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22246-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (5.21 g) in conc. hydrochloric acid (26 ml) was added sodium azide (1.98 g) by portions with ice-cooling, and the mixture was stirred at the same temperature for 2 hours, and then at room temperature for 2 hours. After completion of the reaction, the reaction mixture was poured into ice water and aqueous potassium carbonate was added. The mixture was extracted with chloroform and washed successively with water and saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated. The obtained residue was purified by silica gel column chromatography (ethyl acetate) and dried under reduced pressure to give the title compound (470 mg).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure of Tomita, et. al., J. Chem. Soc. C 1969, 183, 7-methoxytetralone oxime (45.0 g, 0.235 mol) was mixed with solid trichloroacetic acid (150 g), and the resulting suspension heated to ca. 80° C., at which time a violent exotherm ensued, yielding a black solid mixture. The residue was cooled, partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution, and the combined organic layers were concentrated in vacuo. The residue was purified by chromatography over silica gel to yield 10.0 g (22%) of 8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. An analytical sample was obtained by recrystallization from CH2Cl2 /hexanes to yield colorless crystals: mp. 99°-101° C. (lit. (see above) 100°-101° C.); 1H NMR (CDCl3) d7.35(brs, 1H), 7.30(d, J=3 Hz, 1H), 7.10(d, J=9 Hz, 1H), 6.95(dd, J=3, 9 Hz, 1H), 3.82(s, 3H), 3.10(q, J=6 Hz, 2H), 2.80(t, J=6 Hz, 2H), 1.98(m, 2H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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